

Spectroscopic Profile of Ethyl 2-amino-4-thiazoleacetate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 2-amino-4-thiazoleacetate*

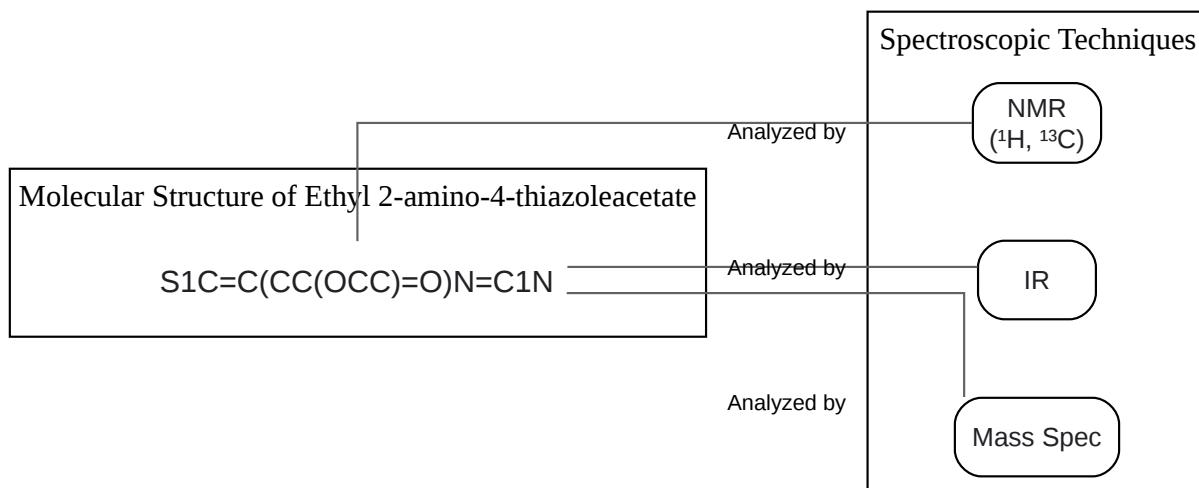
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Introduction

Ethyl 2-amino-4-thiazoleacetate is a pivotal heterocyclic building block in medicinal chemistry and drug development.^{[1][2]} Its scaffold is a core component in a variety of biologically active compounds, including cephalosporin antibiotics like Cefdinir.^[1] The precise elucidation of its molecular structure is paramount for ensuring the integrity of these synthetic pathways and the quality of the final active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the spectroscopic data of **Ethyl 2-amino-4-thiazoleacetate**, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

The structural integrity of **Ethyl 2-amino-4-thiazoleacetate** is confirmed through a multi-faceted spectroscopic approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a comprehensive and validated molecular characterization.



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Caption: Workflow for the spectroscopic characterization of **Ethyl 2-amino-4-thiazoleacetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Ethyl 2-amino-4-thiazoleacetate**, both ¹H and ¹³C NMR are employed to confirm the presence and connectivity of all atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their neighboring protons.

Experimental Protocol: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6) as the solvent.[1][3]

Data Summary:

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.17	t	3H	-CH ₂ CH ₃
3.72	s	2H	-CH ₂ -COO-
4.08	q	2H	-OCH ₂ CH ₃
6.68	s	1H	Thiazole C5-H
9.43 (DMSO-d6) / ~5.0 (CDCl ₃ , broad)	s	2H	-NH ₂

Interpretation: The ¹H NMR spectrum clearly corroborates the structure of **Ethyl 2-amino-4-thiazoleacetate**. The triplet at 1.17 ppm and the quartet at 4.08 ppm are characteristic of an ethyl group, with the splitting pattern arising from the coupling between the methyl and methylene protons. The singlet at 3.72 ppm corresponds to the methylene protons adjacent to the thiazole ring and the carbonyl group. The singlet at 6.68 ppm is assigned to the lone proton on the thiazole ring. The broad singlet for the amino protons is solvent-dependent, appearing around 9.43 ppm in DMSO-d6 and often broader and at a lower chemical shift in CDCl₃ due to exchange with trace amounts of water.[1][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol: The ¹³C NMR spectrum was recorded on a 100 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[5]

Data Summary:

Chemical Shift (δ) ppm	Assignment
14.2	-OCH ₂ CH ₃
35.8	-CH ₂ -COO-
61.2	-OCH ₂ CH ₃
106.5	Thiazole C5
148.1	Thiazole C4
168.9	C=O (Ester)
170.1	Thiazole C2 (C=N)

Interpretation: The ¹³C NMR spectrum is consistent with the proposed structure, showing seven distinct carbon signals. The upfield signals at 14.2 ppm and 61.2 ppm correspond to the ethyl group carbons. The signal at 35.8 ppm is assigned to the methylene carbon of the acetate group. The three signals in the aromatic region are attributed to the thiazole ring carbons, with the carbon attached to the amino group (C2) appearing at the most downfield shift (170.1 ppm). The carbonyl carbon of the ester group is observed at 168.9 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr disc or using an Attenuated Total Reflectance (ATR) accessory.[\[6\]](#)

Data Summary:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine)
3100-3000	Medium	C-H stretching (aromatic/vinylic)
2980-2850	Medium	C-H stretching (aliphatic)
1735	Strong	C=O stretching (ester)
1620	Strong	C=N stretching (thiazole ring)
1550	Medium	N-H bending (amine)
1240	Strong	C-O stretching (ester)

Interpretation: The IR spectrum of **Ethyl 2-amino-4-thiazoleacetate** displays characteristic absorption bands that confirm the presence of its key functional groups. The broad band in the 3400-3200 cm⁻¹ region is indicative of the N-H stretching vibrations of the primary amine. The strong absorption at 1735 cm⁻¹ is characteristic of the C=O stretching of the ester group. The presence of the thiazole ring is confirmed by the C=N stretching vibration around 1620 cm⁻¹. The various C-H and C-O stretching and bending vibrations further support the overall molecular structure.

Mass Spectrometry (MS)

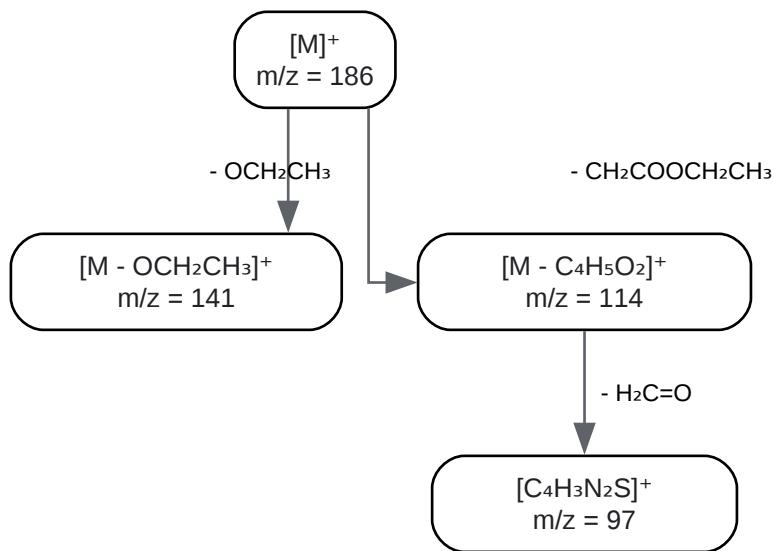
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: The mass spectrum was obtained using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization (EI).[\[6\]](#)

Data Summary:

m/z	Relative Intensity (%)	Assignment
186	45	$[M]^+$ (Molecular Ion)
141	100	$[M - OCH_2CH_3]^+$
114	55	$[M - C_4H_5O_2]^+$
97	30	$[C_4H_3N_2S]^+$

Interpretation: The mass spectrum shows a molecular ion peak $[M]^+$ at m/z 186, which corresponds to the molecular weight of **Ethyl 2-amino-4-thiazoleacetate** ($C_7H_{10}N_2O_2S$).^[6] The fragmentation pattern provides further structural confirmation. The base peak at m/z 141 is attributed to the loss of the ethoxy group (- OCH_2CH_3). The peak at m/z 114 likely results from the loss of the entire ethyl acetate side chain. The fragment at m/z 97 corresponds to the stable 2-aminothiazole ring structure.



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Caption: Proposed mass spectrometry fragmentation pathway for **Ethyl 2-amino-4-thiazoleacetate**.

Conclusion

The comprehensive analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of **Ethyl 2-amino-4-thiazoleacetate**. The congruence of the data from these orthogonal analytical techniques instills a high degree of confidence in the identity and purity of this important synthetic intermediate. This guide serves as a detailed reference for scientists, ensuring the accurate and reliable use of **Ethyl 2-amino-4-thiazoleacetate** in research and development.

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